molecular formula C7H11N3O2 B13305228 2-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid

2-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid

Cat. No.: B13305228
M. Wt: 169.18 g/mol
InChI Key: CYPVYCUXXCYMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid typically involves the reaction of 4-methyl-4H-1,2,4-triazole with butanoic acid derivatives under specific conditions. One common method involves the use of ethyl bromoacetate as a reagent, which reacts with 4-methyl-4H-1,2,4-triazole to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate can then be hydrolyzed to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of microwave irradiation has been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

2-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid is unique due to its specific combination of a triazole ring and a butanoic acid moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(4-methyl-1,2,4-triazol-3-yl)butanoic acid

InChI

InChI=1S/C7H11N3O2/c1-3-5(7(11)12)6-9-8-4-10(6)2/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

CYPVYCUXXCYMNH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NN=CN1C)C(=O)O

Origin of Product

United States

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